molecular formula C6H5FN4 B1326544 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1034667-22-5

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1326544
CAS No.: 1034667-22-5
M. Wt: 152.13 g/mol
InChI Key: UFONWAPOQPJJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorine atom at the 5-position of the pyrazole ring adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by reacting with para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but lack the fluorine atom at the 5-position.

    1H-pyrazolo[4,3-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.

    1H-pyrazolo[3,4-c]pyridines: These compounds have a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of the fluorine atom at the 5-position of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This fluorine atom can influence the compound’s reactivity, biological activity, and overall stability .

Biological Activity

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 5-position of the pyrazolo[3,4-b]pyridine framework. This substitution enhances its electronic properties, influencing its interactions with biological targets. The compound's molecular formula is C6H5FN4C_6H_5FN_4, and it has been characterized using various techniques including X-ray crystallography to confirm its coplanarity, which is crucial for biological activity.

Target Interactions

The primary biological activity of this compound is attributed to its role as an inhibitor of specific kinases involved in cell signaling pathways. Notably, it has shown potential against tropomyosin receptor kinases (TRKs) and polo-like kinase 4 (PLK4), which are critical in regulating cell proliferation and differentiation .

Biochemical Pathways

The compound's interaction with these kinases suggests that it may modulate several key signaling pathways associated with tumor growth and metastasis. The inhibition of these pathways can lead to reduced cell viability and proliferation in various cancer cell lines .

Biological Activity and Case Studies

Numerous studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Below is a summary of significant findings:

Study Cell Line IC50 (µM) Mechanism
Bouabdallah et al.MCF73.79Inhibition of cell proliferation
Wei et al.A54926.00Induction of apoptosis
Cankara et al.HCT-1161.10Cell cycle arrest at SubG1/G1 phase
Kumar et al.HepG20.39Inhibition of CDK2 and EGFR pathways

These studies illustrate the compound's potent cytotoxicity across various cancer types, indicating its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated to assess its bioavailability and metabolic stability. The presence of the fluorine atom enhances lipophilicity, which may improve absorption and distribution in biological systems. However, detailed pharmacokinetic studies are still required to fully understand its behavior in vivo.

Properties

IUPAC Name

5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFONWAPOQPJJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648970
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034667-22-5
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 3
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 4
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 5
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 6
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Customer
Q & A

Q1: What is the significance of the described process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine?

A1: Both papers [, ] focus on novel processes to synthesize this compound. The significance lies in achieving a high yield and purity of the compound. This is particularly important because it serves as a vital building block for synthesizing biologically active compounds, especially GSK-3 inhibitors or their derivatives. The described processes offer improved synthetic routes compared to previous methods, potentially leading to more efficient and cost-effective production of these important compounds.

Q2: Can you explain the key step highlighted in one of the research papers regarding the synthesis of this compound?

A2: One of the papers [] emphasizes a specific step involving selective dechlorination to produce this compound. This implies that the starting material likely possesses a chlorine atom that is strategically removed under specific “des-chlorination conditions." This selective removal is crucial for obtaining the desired final product and highlights the importance of controlled reaction conditions in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.